2-甲硅烷基溴化镁

描述

科学研究应用

2-Mesitylmagnesium bromide has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of new drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials, including polymers and electronic components.

作用机制

Target of Action

2-Mesitylmagnesium bromide is a Grignard reagent . The primary targets of 2-Mesitylmagnesium bromide are aromatic radical species . These species are often involved in various biochemical reactions and pathways.

Mode of Action

2-Mesitylmagnesium bromide interacts with its targets by kinetically blocking reactive molecular sites . This blocking action prevents other compounds from reacting with the aromatic radical species, thereby controlling the course of the biochemical reactions in which these species are involved.

Biochemical Pathways

The action of 2-Mesitylmagnesium bromide affects the synthesis of stable aromatic radical species such as dibenzoheptazethrene, diindenoanthracene, teranthene, and dimesitylindeno . By blocking reactive molecular sites, 2-Mesitylmagnesium bromide controls the formation of these compounds, influencing the downstream effects of the biochemical pathways in which they are involved.

Result of Action

The molecular and cellular effects of 2-Mesitylmagnesium bromide’s action are primarily seen in the synthesis of the aforementioned aromatic radical species . By controlling the formation of these compounds, 2-Mesitylmagnesium bromide can influence a variety of biochemical reactions and pathways.

Action Environment

The action, efficacy, and stability of 2-Mesitylmagnesium bromide can be influenced by various environmental factors. For instance, it is typically used in a solution form, such as 1.0 M in tetrahydrofuran , and its reactivity can be affected by the concentration of the solution. Additionally, it should be handled under a chemical fume hood to ensure safety due to its high reactivity.

生化分析

Biochemical Properties

The biochemical properties of 2-Mesitylmagnesium bromide are largely defined by its role as a Grignard reagent. It participates in biochemical reactions by providing a source of nucleophilic carbon atoms, which can form new carbon-carbon bonds in the synthesis of various organic compounds

Molecular Mechanism

The molecular mechanism of 2-Mesitylmagnesium bromide is based on its reactivity as a Grignard reagent. It can react with a variety of electrophilic functional groups, leading to the formation of new carbon-carbon bonds

准备方法

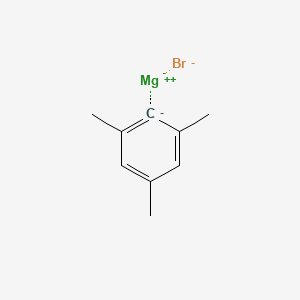

Synthetic Routes and Reaction Conditions: 2-Mesitylmagnesium bromide is typically prepared by the reaction of mesitylene (1,3,5-trimethylbenzene) with magnesium in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or diethyl ether to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: In an industrial setting, the preparation of 2-mesitylmagnesium bromide involves the use of large-scale reactors with precise control over temperature and reaction conditions. The process includes the following steps:

- Dissolving mesitylene in an anhydrous solvent.

- Adding magnesium turnings to the solution.

- Introducing the brominating agent slowly to control the exothermic reaction.

- Stirring the mixture until the reaction is complete.

- Filtering the mixture to remove any unreacted magnesium.

- Purifying the product by distillation or crystallization .

化学反应分析

Types of Reactions: 2-Mesitylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Participates in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

Solvents: Tetrahydrofuran, diethyl ether.

Reagents: Carbonyl compounds, aryl halides, electrophiles.

Conditions: Anhydrous conditions, controlled temperature (often below 0°C for sensitive reactions).

Major Products:

Alcohols: Formed from the reaction with aldehydes and ketones.

Biaryl Compounds: Result from cross-coupling reactions with aryl halides.

相似化合物的比较

- Phenylmagnesium bromide

- 2,6-Dimethylphenylmagnesium bromide

- 4-Methoxyphenylmagnesium bromide

- 2,4,6-Triisopropylphenylmagnesium bromide

Comparison: 2-Mesitylmagnesium bromide is unique due to the presence of three methyl groups on the aromatic ring, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in reactions that require high selectivity and stability. In contrast, other Grignard reagents like phenylmagnesium bromide and 2,6-dimethylphenylmagnesium bromide may not offer the same level of stability and selectivity .

属性

IUPAC Name |

magnesium;1,3,5-trimethylbenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWQNXIISCPKBK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408296 | |

| Record name | 2-Mesitylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-66-1 | |

| Record name | 2-Mesitylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-mesitylmagnesium bromide react with N-dichlorophosphoryl-P-trichlorophosphazene? What are the products?

A1: [] The reaction of 2-mesitylmagnesium bromide with N-dichlorophosphoryl-P-trichlorophosphazene leads to the formation of pentaaryl phosphazenes. The specific product formed is dependent on the reaction conditions and stoichiometry. The structure of the resulting pentaaryl phosphazenes was confirmed using techniques such as IR, elemental analysis, 1H, 13C, 31P NMR, and mass spectroscopy. This reaction highlights the utility of 2-mesitylmagnesium bromide as a powerful reagent in synthesizing complex phosphorus-containing compounds. []

Q2: Can 2-mesitylmagnesium bromide be used to synthesize base-stabilized metal complexes? If so, can you provide an example?

A2: Yes, 2-mesitylmagnesium bromide plays a crucial role in the synthesis of a dimeric base-stabilized cobaltosilylene complex. [] Reacting the amidinato silicon(I) dimer [LSi:]2 (where L=PhC(NtBu)2) with CoBr2 for an extended period results in the formation of the desired complex, [(LSi)μ-{CoBr(LSiBr)}]2. This reaction is thought to proceed through "LSiCoBr" and "LSiBr" intermediates. The resulting cobaltosilylene complex exhibits paramagnetism with an effective magnetic moment of 2.8 μB. Its structure has been elucidated using single-crystal X-ray crystallography and DFT studies. []

Q3: What role does 2-mesitylmagnesium bromide play in synthesizing magnesium dithiolenes?

A3: 2-Mesitylmagnesium bromide serves as a key starting material for the synthesis of magnesium-based dithiolenes. [] Reacting 2-mesitylmagnesium bromide with a lithium dithiolene radical generates the first reported magnesium-based dithiolene complex. This complex can be further modified by reacting it with N-heterocyclic carbenes, leading to the formation of carbene-stabilized magnesium monodithiolene complexes. These complexes can subsequently be converted into THF-solvated magnesium bis-dithiolene dianions via partial hydrolysis in polar solvents. []

Q4: Are there any examples of 2-mesitylmagnesium bromide being used in asymmetric synthesis?

A4: Yes, 2-mesitylmagnesium bromide has proven to be valuable in asymmetric synthesis. In a specific example, it is used to synthesize (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. [] This synthesis involves a multistep process starting with (1S,2R)-(−)-cis-Aminoindanol and ultimately utilizing 2-mesitylmagnesium bromide in a crucial step. This example highlights the versatility of 2-mesitylmagnesium bromide and its applicability in synthesizing chiral compounds, essential building blocks for numerous pharmaceuticals and biologically active molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)

![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)